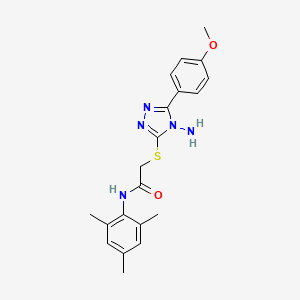![molecular formula C18H17NOS B2660770 N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide CAS No. 922622-83-1](/img/structure/B2660770.png)
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzo[b]thiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide, commonly known as BTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. BTAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.47 g/mol.
作用机制
The exact mechanism of action of BTAA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as GABA and glutamate. It has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
BTAA has been shown to have a range of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory disorders. It has also been shown to increase the levels of anti-inflammatory cytokines such as IL-10. In addition, BTAA has been shown to decrease the levels of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of BTAA is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for research laboratories. However, one of the limitations of BTAA is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on BTAA. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of stroke and traumatic brain injury. Additionally, there is ongoing research on the development of novel analogs of BTAA with improved pharmacological properties. Finally, further studies are needed to fully elucidate the mechanism of action of BTAA and its potential therapeutic applications.
Conclusion:
In conclusion, BTAA is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant effects and may be useful in the treatment of a variety of diseases. While there are some limitations to its use in lab experiments, BTAA remains a promising compound for future research.
合成方法
The synthesis of BTAA involves the reaction between 2-(2,4-dimethylphenyl)acetyl chloride and benzo[b]thiophene-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the product is obtained as a white crystalline solid after purification by recrystallization.
科学研究应用
BTAA has been studied extensively for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, BTAA has been shown to have neuroprotective effects and may be useful in the treatment of stroke and traumatic brain injury.
属性
IUPAC Name |
N-(1-benzothiophen-5-yl)-2-(2,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-12-3-4-14(13(2)9-12)11-18(20)19-16-5-6-17-15(10-16)7-8-21-17/h3-10H,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRIBSYTKJVLEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=CC3=C(C=C2)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-Methoxy-2-(trifluoromethyl)phenyl]hydrazine dihydrochloride](/img/structure/B2660688.png)
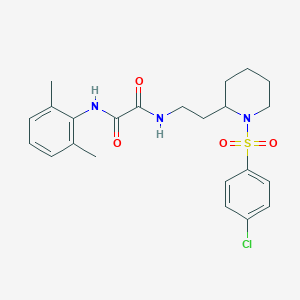
![8-Methoxy-5-methyl-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2660691.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2660692.png)
![3-Ethyl-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2660697.png)
![furan-2-yl(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2660698.png)
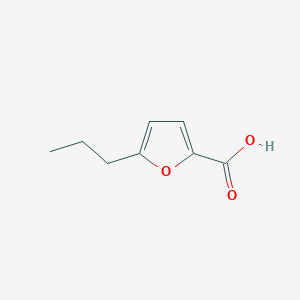
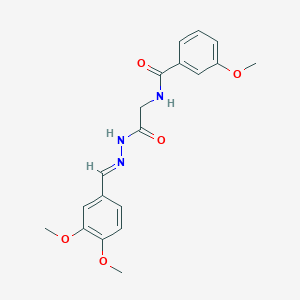

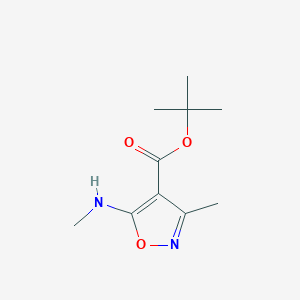

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2660709.png)
